molecular formula C10H18Cl2O2 B12658380 Octyl dichloroacetate CAS No. 83004-98-2

Octyl dichloroacetate

Cat. No.: B12658380
CAS No.: 83004-98-2
M. Wt: 241.15 g/mol
InChI Key: HBWBXXRQGCFPRB-UHFFFAOYSA-N
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Description

Octyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is formed by the esterification of dichloroacetic acid with octanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl dichloroacetate can be synthesized through the esterification reaction between dichloroacetic acid and octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Octyl dichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form dichloroacetic acid and octanol.

    Reduction: The compound can be reduced to form octyl acetate and hydrochloric acid.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, heat.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Dichloroacetic acid and octanol.

    Reduction: Octyl acetate and hydrochloric acid.

    Substitution: Various substituted octyl esters depending on the nucleophile used.

Scientific Research Applications

Octyl dichloroacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to alter cellular metabolism.

    Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of octyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, which leads to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, altering the energy metabolism of cells. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to inhibit tumor growth by targeting cancer cell metabolism .

Comparison with Similar Compounds

Octyl dichloroacetate can be compared with other dichloroacetates, such as:

    Dichloroacetic acid: The parent compound, known for its strong acidity and potential therapeutic effects.

    Trichloroacetic acid: Another member of the chloroacetic acids family, used in various chemical processes and as a reagent in biochemistry.

    Chloroacetic acid: A simpler analogue with one chlorine atom, used in the production of various chemicals.

This compound is unique due to its ester structure, which imparts different physical and chemical properties compared to its parent acid and other related compounds .

Properties

CAS No.

83004-98-2

Molecular Formula

C10H18Cl2O2

Molecular Weight

241.15 g/mol

IUPAC Name

octyl 2,2-dichloroacetate

InChI

InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-8-14-10(13)9(11)12/h9H,2-8H2,1H3

InChI Key

HBWBXXRQGCFPRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

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